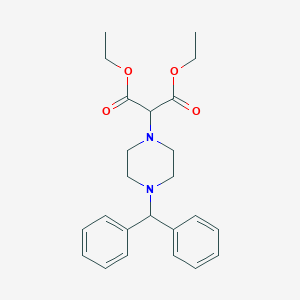
Methyl 3,4-dihydroxyphenylacetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl-3,4-Dihydroxyphenylacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Studien zu seinen antioxidativen Eigenschaften, die bei der Beseitigung freier Radikale helfen.
Medizin: Untersuchungen zu seinen antiviralen Aktivitäten, insbesondere gegen Enterovirus 71 (EV71).
Industrie: Potenzielle Anwendungen in der Formulierung von antioxidativen Additiven für Lebensmittel und Kosmetika.
Wirkmechanismus
Methyl-3,4-Dihydroxyphenylacetat übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus. Es fängt freie Radikale ab und verhindert so oxidativen Schaden an Zellen . Die Verbindung hemmt auch die Replikation von Enterovirus 71, indem sie in den viralen Replikationsprozess in Rhabdomyosarkomzellen eingreift .
Wirkmechanismus
Methyl 3,4-Dihydroxyphenylacetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells . The compound also inhibits the replication of enterovirus 71 by interfering with the viral replication process in rhabdomyosarcoma cells .
Safety and Hazards
Methyl 3,4-dihydroxyphenylacetate causes skin irritation and serious eye irritation . After inhalation, it is recommended to get fresh air . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . After eye contact, rinse out with plenty of water . After swallowing, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .
Relevant Papers this compound effectively inhibits enterovirus 71 replication in rhabdomyosarcoma cells, suggesting it as a potential antiviral therapy with low toxicity .
Biochemische Analyse
Biochemical Properties
Methyl 2-(3,4-dihydroxyphenyl)acetate plays a crucial role in biochemical reactions due to its antioxidant properties. It scavenges free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), in cell-free assays . This compound interacts with various enzymes and proteins, including those involved in oxidative stress and reactive species pathways. For instance, it has been shown to inhibit the replication of enterovirus 71 in rhabdomyosarcoma cells . The interactions of Methyl 2-(3,4-dihydroxyphenyl)acetate with these biomolecules are primarily through its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative damage.
Cellular Effects
Methyl 2-(3,4-dihydroxyphenyl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules involved in oxidative stress responses. By scavenging reactive oxygen species (ROS), Methyl 2-(3,4-dihydroxyphenyl)acetate helps maintain cellular homeostasis and prevents oxidative damage to cellular components . Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in antioxidant defense mechanisms.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(3,4-dihydroxyphenyl)acetate involves its interaction with biomolecules through hydrogen bonding and electron transfer processes. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, Methyl 2-(3,4-dihydroxyphenyl)acetate has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby influencing neuronal signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(3,4-dihydroxyphenyl)acetate can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. It has been reported that Methyl 2-(3,4-dihydroxyphenyl)acetate is relatively stable at room temperature when stored in a sealed container . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have sustained antioxidant effects in vitro, but its activity may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of Methyl 2-(3,4-dihydroxyphenyl)acetate in animal models are dose-dependent. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of Methyl 2-(3,4-dihydroxyphenyl)acetate have been associated with cytotoxicity and apoptosis in certain cell types . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Methyl 2-(3,4-dihydroxyphenyl)acetate is involved in various metabolic pathways, including those related to oxidative stress and neurotransmitter metabolism. This compound can be metabolized by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), leading to the formation of metabolites that can further influence cellular function . The interaction of Methyl 2-(3,4-dihydroxyphenyl)acetate with these enzymes can affect metabolic flux and alter the levels of key metabolites involved in cellular homeostasis.
Transport and Distribution
Within cells and tissues, Methyl 2-(3,4-dihydroxyphenyl)acetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its activity and efficacy. For example, its interaction with membrane transporters can affect its bioavailability and distribution to target tissues.
Subcellular Localization
The subcellular localization of Methyl 2-(3,4-dihydroxyphenyl)acetate is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to mitochondria, where it can exert its antioxidant effects by scavenging ROS and protecting mitochondrial function . The precise localization of Methyl 2-(3,4-dihydroxyphenyl)acetate within cells can determine its impact on cellular processes and overall efficacy.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methyl-3,4-Dihydroxyphenylacetat kann durch die Veresterung von 3,4-Dihydroxyphenylessigsäure mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure synthetisiert werden . Die Reaktion beinhaltet typischerweise das Rückflussk Kochen der Reaktanten für mehrere Stunden, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Methyl-3,4-Dihydroxyphenylacetat sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde große Veresterungsprozesse beinhalten, ähnlich der Laborsynthese, aber optimiert für höhere Ausbeuten und Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3,4-Dihydroxyphenylacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in die entsprechenden Alkohole umwandeln.
Substitution: Die Hydroxylgruppen am aromatischen Ring können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).
Hauptprodukte, die gebildet werden
Oxidation: Chinone
Reduktion: Alkohole
Substitution: Halogenierte oder nitrierte Derivate
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Catechol-4-essigsäuremethylester
- 3,4-Dihydroxyphenylessigsäuremethylester
- Homoprotocatechusäuremethylester
- Pyrocatechol-4-essigsäuremethylester
Einzigartigkeit
Methyl-3,4-Dihydroxyphenylacetat ist aufgrund seiner dualen antioxidativen und antiviralen Eigenschaften einzigartig. Während andere ähnliche Verbindungen möglicherweise eine dieser Aktivitäten aufweisen, macht die Kombination beider Methyl-3,4-Dihydroxyphenylacetat besonders wertvoll in der Forschung und in potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
methyl 2-(3,4-dihydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFILLIGHGZLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451666 | |
| Record name | Methyl 3,4-dihydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25379-88-8 | |
| Record name | Methyl 3,4-dihydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-Dihydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural occurrence of methyl 3,4-dihydroxyphenylacetate?
A: this compound is found as a key component in the defensive secretions of certain diving beetle species, specifically within the Laccophilinae subfamily. [] This compound is particularly significant as it suggests a potential phylogenetic link within the Dytiscidae family, as it is commonly found across various subfamilies.
Q2: Can you describe a novel synthetic method for this compound?
A: A novel synthetic route for this compound leverages the Bouveault-Blanc reduction. [] This method begins with the synthesis of 3,4-dihydroxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid. Subsequently, 3,4-dihydroxyphenylacetic acid reacts with thionyl chloride (SOCl2) in methanol to yield this compound. This approach offers a new perspective on synthesizing this compound.
Q3: Has this compound been isolated from any plant sources?
A: Research has identified this compound within the roots of Datura metel. [] This finding, alongside other compounds isolated from the plant, suggests potential anti-inflammatory properties associated with this compound. Further investigation is needed to understand its specific mechanisms of action in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

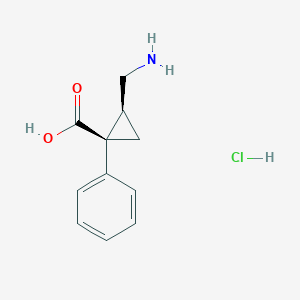
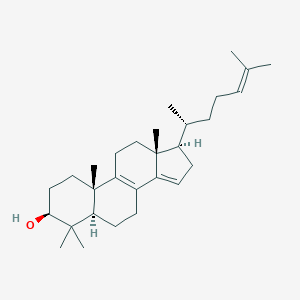
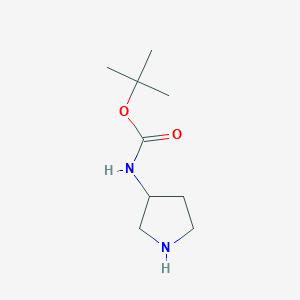
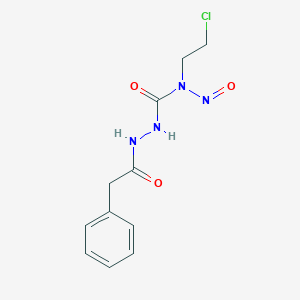

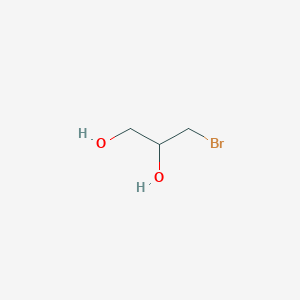
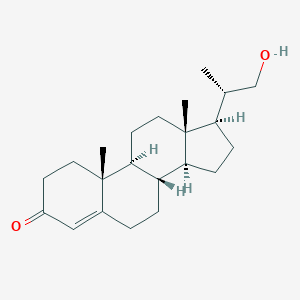
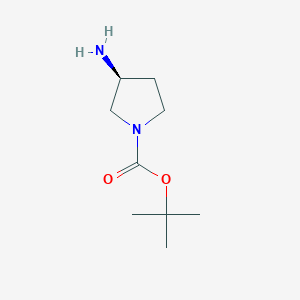
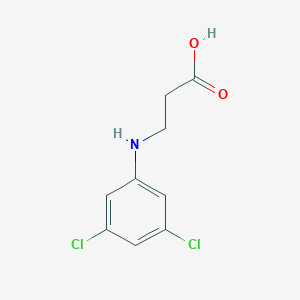
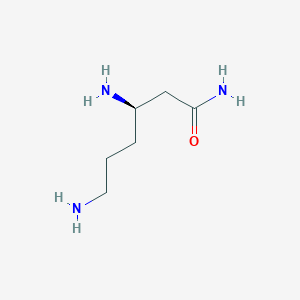
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
